4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid

Description

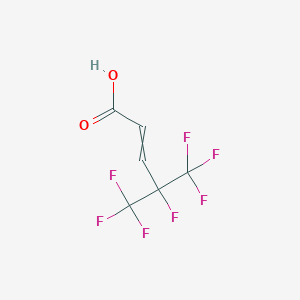

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (CAS: 243139-64-2) is a fluorinated carboxylic acid with the molecular formula C₆H₃F₇O₂ and a molecular weight of 240.08 g/mol . Its structure features an α,β-unsaturated carboxylic acid backbone with a trifluoromethyl (-CF₃) group and four fluorine atoms at the 4,5,5,5 positions (Figure 1). This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, known for their environmental persistence and resistance to degradation .

Recent studies highlight its role in microbial reductive defluorination, where anaerobic microbial communities cleave C–F bonds, producing non-fluorinated intermediates . This biodegradability distinguishes it from many saturated PFAS, suggesting structural features like the double bond may influence environmental fate.

Properties

IUPAC Name |

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHNILJSRYVRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380257 | |

| Record name | 3-(Perfluoroisopropyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-64-2 | |

| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluoroisopropyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination of 2-Pentenoic Acid

A common approach involves introducing fluorine atoms into pre-formed pentenoic acid derivatives. For example, 2-pentenoic acid can undergo electrophilic fluorination using xenon difluoride (XeF₂) or Selectfluor® in anhydrous solvents like acetonitrile. The reaction typically proceeds at 0–25°C with yields of 60–75% . However, regioselectivity challenges arise due to competing additions at the double bond.

Reaction Scheme:

Halogen Exchange Reactions

Fluorine can replace chlorine or bromine atoms in halogenated precursors via Balz-Schiemann reactions or Halex processes . For instance, 4-chloro-4-(trichloromethyl)-2-pentenoic acid reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C to yield the target compound. This method achieves ~80% conversion but requires rigorous purification to remove residual salts.

Catalytic Rearrangement and Transesterification

Ortho-Acetate-Based Synthesis

Adapting methods from patent CN101157608A, the synthesis begins with vinylcarbinol (allyl alcohol) and trimethyl orthoacetate . Under acidic catalysis (e.g., phosphoric acid or AlCl₃ ), transesterification and rearrangement yield 4-pentenoate esters , which are subsequently fluorinated.

Key Conditions:

Hydrolysis and Fluorination

The ester intermediate undergoes hydrolysis in 5–50% NaOH at 50–100°C , followed by fluorination with sulfur tetrafluoride (SF₄) . This two-step process achieves 85–90% purity , though SF₄’s toxicity necessitates closed-system handling.

Building-Block Approaches Using Fluorinated Precursors

Trifluoromethylation of α,β-Unsaturated Acids

Introducing the -CF₃ group early in the synthesis avoids late-stage fluorination complexities. Methyl 2-pentenoate reacts with Ruppert-Prakash reagent (TMSCF₃) in the presence of cesium fluoride (CsF) to form 4-(trifluoromethyl)-2-pentenoate , which is then fluorinated at C4 and C5 using F₂ gas .

Advantages:

-

Regioselective CF₃ addition

-

Total Yield: 70–78%

Cycloaddition with Fluorinated Alkenes

Diels-Alder reactions between fluorinated dienes and acrylic acid derivatives offer a stereocontrolled route. For example, tetrafluoroethylene reacts with 2-pentenoic acid under high pressure (200–300 bar ) to form the fluorinated adduct, which is dehydrogenated to restore the double bond.

Industrial-Scale Production and Challenges

Catalytic Vapor-Phase Fluorination

Large-scale synthesis employs cobalt(III) fluoride (CoF₃) in fixed-bed reactors. Gaseous hydrofluoroolefins (HFOs) are passed over the catalyst at 300–400°C , achieving continuous fluorination with 65–70% efficiency .

Table 1: Comparison of Fluorination Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Fluorination | XeF₂ | 25 | 65 | 92 |

| Halex Process | KF | 120 | 80 | 88 |

| Vapor-Phase | CoF₃ | 350 | 68 | 95 |

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

(E)-Perfluoro(4-methylpent-2-enoic acid) (PFMeUPA; CAS: 103229-89-6)

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid (FTMePA; CAS: 243139-62-0)

Perfluorooctanoic acid (PFOA; CAS: 335-67-1)

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond | Fluorine Substitution Pattern |

|---|---|---|---|---|

| 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | C₆H₃F₇O₂ | 240.08 | Yes (C2–C3) | 4,5,5,5-F; 4-CF₃ |

| PFMeUPA | C₆HF₁₁O₂ | 314.06 | Yes (C2–C3) | Fully perfluorinated chain + CF₃ |

| FTMePA | C₆H₄F₇O₂ | 242.09 | No | 4,5,5,5-F; 4-CF₃ |

| PFOA | C₈HF₁₅O₂ | 414.07 | No | Fully perfluorinated linear chain |

Key Observations :

- The α,β-unsaturated carboxylic acid moiety in the target compound and PFMeUPA introduces reactivity toward nucleophilic attack (e.g., microbial degradation via reductive defluorination) .

- FTMePA , the saturated analog, lacks the double bond, likely increasing chemical stability and resistance to degradation .

- PFOA , a linear perfluorinated acid, lacks both branching and double bonds, contributing to its extreme environmental persistence .

Biodegradability and Environmental Fate

Microbial Reductive Defluorination

- Target Compound: Undergoes reductive defluorination via organohalide-respiring microbial communities, producing intermediates like tetrafluoro derivatives and eventually non-fluorinated products . The double bond facilitates initial enzymatic recognition and cleavage .

- PFMeUPA : Similarly degraded due to its unsaturated structure, though degradation pathways compete between defluorination and alternative biotransformation routes .

- FTMePA and PFOA: No significant microbial degradation observed under similar conditions, highlighting the critical role of the double bond in enabling reductive defluorination .

Table 2: Biodegradation Metrics

| Compound | Degradation Pathway | Half-Life (Estimated) | Key Intermediates |

|---|---|---|---|

| This compound | Reductive defluorination | Weeks–Months | Tetrafluoro derivatives, carboxylic acids |

| PFMeUPA | Reductive defluorination | Similar to target | Fluorinated alcohols, alkenes |

| FTMePA | No significant degradation | Years | N/A |

| PFOA | No significant degradation | Decades | N/A |

Environmental and Regulatory Considerations

- Persistence : While all PFAS are persistent, the target compound’s unsaturated structure reduces environmental half-life compared to PFOA .

- Regulatory Status: Not explicitly listed under the U.S. EPA’s Toxics Use Reduction Act (TURA) , but its PFAS classification subjects it to growing regulatory scrutiny.

Biological Activity

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (TFPA) is a fluorinated organic compound with the molecular formula C6H3F7O2. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPA, focusing on its mechanisms, applications in drug development, and comparative studies with related compounds.

TFPA is characterized by multiple fluorine substituents that impart distinct chemical reactivity and stability. The synthesis of TFPA typically involves starting materials such as pentenoic acid derivatives and fluorinating agents under controlled conditions to ensure high yield and purity .

The biological activity of TFPA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The high electronegativity of fluorine atoms enhances the compound's capacity to form strong hydrogen bonds and van der Waals interactions, leading to significant binding affinity with target proteins. These interactions can modulate protein activity and influence various biological pathways.

Enzyme Inhibition

Research indicates that TFPA has potential as a bioactive compound in enzyme inhibition studies. For instance, it has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. The presence of trifluoromethyl groups in its structure has been shown to enhance potency due to multipolar interactions with targeted proteins .

Antibacterial and Anticancer Properties

Recent studies have explored the antibacterial and anticancer properties of TFPA and its derivatives. For example, compounds derived from TFPA demonstrated promising antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of traditional antibiotics, highlighting their potential as alternative therapeutic agents .

In anticancer research, derivatives of TFPA were tested against multiple human cancer cell lines. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating a potential role in cancer treatment strategies .

Comparative Analysis with Similar Compounds

To understand the unique properties of TFPA better, a comparison with similar fluorinated compounds is essential. Below is a table summarizing key attributes:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butanone | Trifluoromethyl group enhances lipophilicity | Moderate antibacterial activity |

| 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid | Multiple trifluoromethyl groups | Effective against specific cancer cell lines |

| This compound | Unique arrangement of fluorine atoms | High potency in enzyme inhibition and anticancer activity |

TFPA stands out due to its specific arrangement of fluorine atoms that provides distinct chemical reactivity compared to the other compounds listed above.

Case Studies

- Antibacterial Activity : A study evaluated several TFPA derivatives for their antibacterial properties against Bacillus mycoides and E. coli. Results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics, suggesting their potential use in treating bacterial infections .

- Anticancer Activity : In another research effort, TFPA derivatives were tested against eight human cancer cell lines. Compounds showed IC50 values that surpassed those of Doxorubicin in specific cases (e.g., IC50 = 22.4 μM against PACA2 cells), indicating their potential as effective anticancer agents .

Q & A

Q. What are the recommended analytical techniques for characterizing 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid and validating its purity?

- Methodological Answer: Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to confirm molecular identity (exact mass: 240.0035 g/mol) and detect impurities . Complement this with 19F NMR to analyze fluorine environments and assess structural integrity. For quantification, employ reverse-phase HPLC with UV detection at 210–220 nm, optimized for fluorinated carboxylic acids. Purity validation should include elemental analysis and comparison with certified reference materials if available.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Due to its per- and polyfluoroalkyl substance (PFAS) classification, handle it in a fume hood with nitrile gloves and lab coats. Avoid inhalation or skin contact. Store in chemically resistant containers (e.g., PTFE-lined caps) at –20°C to prevent degradation. Waste disposal must follow institutional guidelines for fluorinated pollutants, including incineration at >1,000°C to prevent toxic byproducts.

Q. How can researchers synthesize this compound, and what are common challenges?

- Methodological Answer: While direct synthesis protocols are not detailed in the evidence, fluorinated analogs are typically synthesized via radical trifluoromethylation or electrophilic fluorination of precursor alkenes. Key challenges include controlling regioselectivity due to the electron-withdrawing nature of CF3 groups and avoiding side reactions like over-fluorination. Purification often requires repeated fractional distillation or preparative HPLC .

Q. What are the environmental persistence metrics for this compound, and how are they measured?

- Methodological Answer: Assess environmental persistence using OECD 309 biodegradation tests in water/sediment systems. Monitor degradation via LC-MS/MS to track parent compound depletion and fluorine mass balance. The compound’s unsaturated structure may enhance microbial susceptibility compared to saturated PFAS, but confirmatory studies are required .

Advanced Research Questions

Q. How do microbial communities degrade this compound via reductive defluorination, and how can this process be optimized?

- Methodological Answer: Dehalorespiring bacteria (e.g., Dehalococcoides spp.) utilize the compound as an electron acceptor, cleaving C–F bonds through enzymatic reduction. To optimize degradation:

Q. What experimental designs are effective for resolving contradictions in reported degradation rates across studies?

- Methodological Answer: Conduct meta-analyses controlling for variables like microbial consortia composition, electron donor availability, and incubation temperature. Use isotopic labeling (e.g., 13C-tracers) to distinguish biotic vs. abiotic degradation. Replicate studies under standardized OECD guidelines to ensure comparability .

Q. How does the compound’s structure influence its interaction with biological macromolecules in enzyme assays?

- Methodological Answer: The α,β-unsaturated double bond and trifluoromethyl groups enhance electrophilicity, enabling covalent interactions with nucleophilic enzyme residues (e.g., cysteine thiols). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to predict binding sites in target enzymes (e.g., oxidoreductases) .

Q. What advanced analytical strategies address quantification challenges in complex matrices like soil or biological tissues?

- Methodological Answer: Employ solid-phase extraction (SPE) with weak anion-exchange cartridges for sample cleanup. Use derivatization (e.g., pentafluorobenzyl bromide) to enhance LC-MS sensitivity. For tissue samples, apply accelerated solvent extraction (ASE) with methanol/water (70:30) at 100°C. Quantify low-concentration residues via isotope dilution analysis with 13C-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.